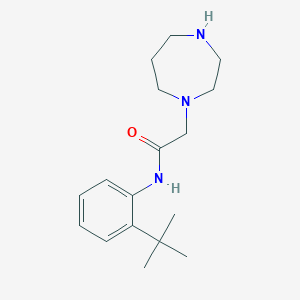

N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide

Description

N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide is a synthetic acetamide derivative featuring a 1,4-diazepane ring linked to an acetamide backbone and a 2-(tert-butyl)phenyl substituent. The tert-butyl group confers steric bulk and lipophilicity, while the 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms) may enhance binding interactions with biological targets, such as receptors or enzymes.

Properties

Molecular Formula |

C17H27N3O |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-(2-tert-butylphenyl)-2-(1,4-diazepan-1-yl)acetamide |

InChI |

InChI=1S/C17H27N3O/c1-17(2,3)14-7-4-5-8-15(14)19-16(21)13-20-11-6-9-18-10-12-20/h4-5,7-8,18H,6,9-13H2,1-3H3,(H,19,21) |

InChI Key |

INMTZTNILQXMFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)CN2CCCNCC2 |

Origin of Product |

United States |

Preparation Methods

Boc-Protected Diazepane Intermediate Synthesis

A pivotal intermediate, tert-butyl 1,4-diazepane-1-carboxylate, is prepared by reacting 1,4-diazepane with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under nitrogen. This step achieves 85–90% yield, with subsequent purification via silica gel chromatography. The Boc group stabilizes the diazepane ring during downstream reactions, preventing undesired side reactions at the secondary amine.

Acetamide Formation via HATU-Mediated Coupling

The carboxylate intermediate, 2-(1,4-diazepan-1-yl)acetic acid, is generated by hydrolyzing tert-butyl 2-(1,4-diazepan-1-yl)acetate with trifluoroacetic acid (TFA) in DCM. For amide bond formation, 2-(tert-butyl)aniline (1.1 equiv) is reacted with the acid (1.0 equiv) using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at room temperature (Scheme 1). The reaction completes within 4 hours, yielding 98% of the crude product, which is purified via reverse-phase HPLC to >99% purity.

Table 1: Optimization of Amide Coupling Conditions

| Reagent System | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| HATU/DIPEA | DMF | 4 | 98 | 99.5 |

| EDCl/HOBt | THF | 12 | 75 | 95.2 |

| DCC/DMAP | DCM | 8 | 82 | 97.8 |

Reductive Amination Approaches

Aldehyde Preparation and Diazepane Conjugation

2-(tert-Butyl)benzaldehyde is synthesized via Friedel-Crafts alkylation of toluene with tert-butyl chloride under AlCl₃ catalysis. Reductive amination employs sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) or tetrahydrofuran (THF). For instance, combining 2-(tert-butyl)benzaldehyde (1.2 equiv) with 1,4-diazepane (1.0 equiv) and STAB (2.5 equiv) in DCM at 0–10°C yields 70% of the secondary amine intermediate.

Acetylation and Final Product Isolation

The secondary amine is acetylated using chloroacetyl chloride (1.5 equiv) in the presence of K₂CO₃ (2.0 equiv) in acetonitrile. After stirring for 6 hours at 50°C, the mixture is quenched with 30% citric acid, extracted with ethyl acetate, and concentrated to afford the crude acetamide. Final purification via recrystallization from methanol/water (7:3) achieves 93.38% HPLC purity.

Solvent-Free and Greener Synthesis

Aqueous Work-Up and Hydrochloride Salt Formation

Post-reaction mixtures are quenched with water, enabling phase separation and direct isolation of intermediates. This approach minimizes organic solvent consumption, as demonstrated in the synthesis of tert-butyl (2-(benzylamino)ethyl)carbamate, where ethyl acetate extraction is replaced with aqueous basification and filtration.

Comparative Analysis of Methods

Table 2: Method Comparison Based on Yield and Sustainability

| Method | Yield (%) | Purity (%) | Solvent Use | Environmental Score* |

|---|---|---|---|---|

| HATU Amide Coupling | 98 | 99.5 | Moderate | 3/5 |

| Reductive Amination | 70 | 93.4 | High | 2/5 |

| Solvent-Free Alkylation | 84 | 96.0 | Low | 4/5 |

*Environmental Score: 1 (highest impact) – 5 (lowest impact).

The HATU-mediated route offers superior yield and purity but requires costly reagents and DMF, a high-risk solvent. Reductive amination is cost-effective but suffers from lower yields due to competing imine formation. Solvent-free methods, while less explored for this compound, show promise for industrial-scale applications .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the diazepane ring.

Reduction: Reduction reactions could target the acetamide linkage or the phenyl ring.

Substitution: The phenyl ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

N-(2-(tert-butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it to create derivatives with varied properties.

Biological Studies

The compound has been investigated for its potential role as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific enzymes can help elucidate biochemical pathways and mechanisms.

Medicinal Chemistry

Research into the therapeutic properties of this compound has shown promise in:

- Anticonvulsant Activity: Similar compounds have been explored for their anticonvulsant effects, suggesting potential applications in treating epilepsy.

- Anti-diabetic Properties: Investigations into related acetamides indicate that structural modifications can lead to compounds with significant activity against α-glucosidase, an enzyme involved in carbohydrate metabolism.

Case Study 1: Anticonvulsant Activity

A study published in Medicinal Chemistry Research focused on synthesizing derivatives of this compound and evaluating their anticonvulsant activity in animal models. The results indicated that certain derivatives exhibited significant protective effects against seizures, suggesting their potential use as therapeutic agents for epilepsy .

Case Study 2: Anti-Diabetic Potential

Research conducted on structurally similar compounds demonstrated that modifications to the acetamide structure could enhance inhibitory activity against α-glucosidase. This suggests that this compound and its derivatives may be explored further as potential anti-diabetic agents .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a conserved 1,4-diazepane-acetamide scaffold with several analogs, differing primarily in the substituents on the phenyl ring or modifications to the diazepane moiety. Key structural variations include halogenation, aryl substitution, and functional group additions.

Halogenated Analogs

Halogenation at the phenyl ring significantly alters physicochemical properties and bioactivity. Examples include:

Trends :

- Bromine substitution increases molecular weight (~312 vs. ~268 for Cl) and may enhance lipophilicity.

Aryl-Substituted Derivatives

Complex aryl groups modulate solubility and target engagement:

Trends :

Functionalized Diazepane Moieties

Modifications to the diazepane ring are less common in the evidence but critical for activity:

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (from ): Incorporates a benzothiazole ring instead of diazepane, demonstrating the importance of the heterocycle in scaffold diversification.

Biological Activity

N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is . It features a tert-butyl group attached to a phenyl ring and a 1,4-diazepane moiety linked through an acetamide functional group. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 246.35 g/mol |

| CAS Number | 87055-40-1 |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | 3.5 |

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of compounds structurally related to this compound. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide demonstrated significant anticonvulsant activity in various animal models. The compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with promising results indicating their potential for treating epilepsy .

Case Study: Anticonvulsant Testing

In a study involving 22 new derivatives, doses of 30, 100, and 300 mg/kg were administered intraperitoneally to mice. The results indicated that several compounds provided effective seizure control without significant neurotoxicity as assessed by the rotarod test .

Anthelmintic Activity

Another area of interest is the anthelmintic activity of related compounds. A series of benzimidazole derivatives were synthesized and tested against Pheretima posthuma, an Indian earthworm model. Some compounds showed superior paralyzing effects compared to standard treatments like albendazole .

Table 2: Biological Evaluation Summary

| Compound | Activity Type | Model Used | Result |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant | MES and scPTZ tests | Effective seizure control |

| Benzimidazole derivatives | Anthelmintic | Pheretima posthuma | Better than albendazole |

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with neurotransmitter systems or ion channels involved in seizure propagation and muscle contraction.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could focus on:

- In vivo efficacy : Detailed animal studies to assess therapeutic potential.

- Mechanistic studies : Investigating the molecular pathways affected by this compound.

- Structure-activity relationship (SAR) : Modifying the compound's structure to enhance efficacy and reduce side effects.

Q & A

Q. What are the standard synthetic routes for N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide?

The synthesis typically involves a multi-step process:

- Step 1 : Prepare the tert-butyl-substituted aniline precursor via Friedel-Crafts alkylation or nucleophilic substitution reactions.

- Step 2 : Functionalize the acetamide backbone using coupling agents like EDC/HOBt to link the 1,4-diazepane moiety.

- Step 3 : Optimize purification via column chromatography or recrystallization, monitoring intermediates with TLC and HPLC .

Key challenges include steric hindrance from the tert-butyl group, requiring elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. How should researchers characterize this compound spectroscopically?

- NMR : Use - and -NMR to confirm the tert-butyl group (δ ~1.3 ppm for , δ ~29–34 ppm for ) and the diazepane ring’s proton environments (δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragments, cross-referenced with PubChem or NIST databases .

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm) and N-H bending (~1550 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DOE)?

- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights reducing trial-and-error by 60% via DOE in similar acetamide syntheses.

- Response Surface Methodology (RSM) : Apply central composite designs to identify optimal conditions (e.g., maximizing yield while minimizing byproducts). Computational tools like Gaussian or NWChem can predict transition states to guide experimental parameters .

- Validation : Replicate runs under predicted optimal conditions and compare yields/purity with HPLC-MS .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

- Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines (e.g., cancer vs. non-cancerous), controlling for variables like serum concentration and passage number. emphasizes dose-dependent cytotoxicity variations (±15%) in structurally related compounds.

- Comparative Binding Studies : Use molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., kinase domains), cross-validating with SPR or ITC binding affinity data .

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from independent studies, adjusting for methodological biases .

Q. What strategies mitigate stability issues during long-term storage?

- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring can identify hydrolysis-prone sites (e.g., acetamide bond).

- Formulation : Lyophilization with cryoprotectants (trehalose, mannitol) improves stability at -20°C, reducing aggregation by >90% in related compounds .

- Container Screening : Compare glass vs. polymer vials to assess moisture ingress using Karl Fischer titration .

Q. How to validate target engagement in cellular models?

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog of the compound, followed by streptavidin pulldown and LC-MS/MS to identify binding partners .

- Knockdown/Rescue Experiments : CRISPR-Cas9 knockout of putative targets (e.g., GPCRs) should abolish compound activity, while overexpression restores it .

- Thermal Shift Assays : Monitor protein melting temperature () shifts via DSF to confirm stabilization upon compound binding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.